molecular formula C11H10ClNO4 B11775954 (R)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione

(R)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione

Cat. No.: B11775954
M. Wt: 255.65 g/mol
InChI Key: SGHASOCVCWTLCE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione is a chiral compound that features a chlorinated hydroxypropoxy group attached to an isoindoline-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with isoindoline-1,3-dione and ®-3-chloro-2-hydroxypropyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: Reducing agents such as LiAlH4 or NaBH4.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different functional groups replacing the chloro group.

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or alcohols.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Potential use in asymmetric synthesis due to its chiral nature.

Biology and Medicine

    Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand the interaction of chiral molecules with biological systems.

Industry

    Material Science:

    Agrochemicals: Possible use in the synthesis of new agrochemical compounds.

Mechanism of Action

The mechanism of action of ®-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione: The enantiomer of the compound, which may have different biological activities.

    2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione: The racemic mixture of the compound.

Uniqueness

®-2-(3-Chloro-2-hydroxypropoxy)isoindoline-1,3-dione is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or racemic mixture. This makes it valuable in applications where chirality is crucial, such as in the development of pharmaceuticals.

Properties

Molecular Formula

C11H10ClNO4

Molecular Weight

255.65 g/mol

IUPAC Name

2-[(2R)-3-chloro-2-hydroxypropoxy]isoindole-1,3-dione

InChI

InChI=1S/C11H10ClNO4/c12-5-7(14)6-17-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2/t7-/m0/s1

InChI Key

SGHASOCVCWTLCE-ZETCQYMHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC[C@H](CCl)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(CCl)O

Origin of Product

United States

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